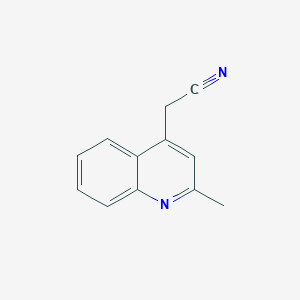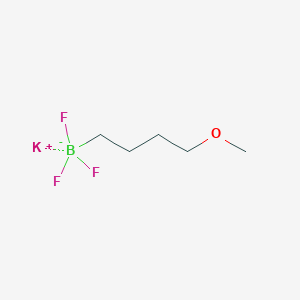
2,2-Dimethylpiperidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpiperidine-4-carbaldehyde is a heterocyclic organic compound featuring a piperidine ring substituted with two methyl groups at the 2-position and an aldehyde group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpiperidine-4-carbaldehyde typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 2,2-dimethylpiperidine with an oxidizing agent to introduce the aldehyde functionality at the 4-position. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification processes such as distillation or recrystallization. The choice of reagents and conditions is optimized for yield and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 2,2-Dimethylpiperidine-4-carboxylic acid.
Reduction: 2,2-Dimethylpiperidine-4-methanol.
Substitution: Various substituted piperidines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpiperidine-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring may also interact with receptors or ion channels, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylpiperidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Piperidone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
2,2-Dimethylpiperidine-4-carboxylic acid: The oxidized form of 2,2-Dimethylpiperidine-4-carbaldehyde, with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of both the piperidine ring and the aldehyde group, providing a versatile platform for various chemical transformations and applications. Its structural features enable it to participate in a wide range of reactions, making it valuable in synthetic chemistry and industrial processes.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2,2-dimethylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-7(6-10)3-4-9-8/h6-7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
KWVIRQIVVJSUFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCN1)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B13528930.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)



![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)
![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)

![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)
